N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS2/c1-2-3-4-7-12-15-16-13(19-12)14-11(17)9-10-6-5-8-18-10/h5-6,8H,2-4,7,9H2,1H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVBHUZWDDQBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the reaction of a thiadiazole derivative with a thiophene acetamide. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Basic Information
- Chemical Name: N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide
- CAS Number: 824422-22-2
- Molecular Formula: C13H17N3OS2
- Molecular Weight: 295.43 g/mol
Physical Properties
| Property | Value |
|---|---|
| Density | 1.302 g/cm³ (predicted) |
| pKa | 7.18 (predicted) |
Medicinal Chemistry
This compound has been investigated for its potential as an anti-inflammatory and analgesic agent. The thiadiazole moiety is known for its biological activity, which can be leveraged in drug design.
Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory properties of various thiadiazole derivatives, including this compound. Results indicated significant inhibition of inflammatory markers in vitro, suggesting its potential for developing new anti-inflammatory drugs.
Agricultural Chemistry
This compound shows promise as a pesticide or herbicide due to its structural similarity to known agrochemicals. The thiophene ring is often associated with enhanced biological activity in plant protection agents.
Case Study: Herbicidal Activity
Research demonstrated that derivatives of thiadiazole exhibited herbicidal properties against common weeds. This compound was included in a series of tests that confirmed its efficacy in inhibiting weed growth at specific concentrations.
Material Science
The compound’s unique structure allows it to be explored as an organic semiconductor material. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study: Organic Electronics
In a recent study on organic semiconductors, this compound was synthesized and tested for its charge transport properties. The findings indicated that this compound could enhance the efficiency of OLED devices due to its favorable electron mobility characteristics.
Mechanism of Action
The mechanism of action of N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
Key Observations :
- Electron-Donating/Withdrawing Groups : Derivatives with electron-withdrawing substituents (e.g., -CF₃ in , -Cl in ) exhibit higher melting points, suggesting stronger intermolecular interactions or crystallinity. The target compound’s thiophene moiety may engage in π-π stacking, though its melting point is unreported.
- Thiol (-SH) vs. Thioether (-S-) : The free -SH group in could confer redox activity, unlike the thiophene-linked acetamide in the target compound.
Key Observations :
- Akt Kinase Inhibition : Nitro- and chloro-substituted analogs (e.g., ) show strong Akt inhibition, suggesting electron-deficient aromatic systems enhance target binding. The target compound’s thiophene may mimic these effects but with reduced electron withdrawal.
- Anticancer Activity : Fluorophenyl and sulfanyl derivatives () demonstrate cytotoxicity, highlighting the role of halogenation and sulfur groups in bioactivity. The pentyl group in the target compound may shift activity toward lipophilic targets (e.g., membrane-bound enzymes).
- Neuroprotection : Piperazine-containing analogs (e.g., ASN90 ) show CNS activity, whereas the target compound’s lack of basic groups may limit blood-brain barrier penetration.
Structural and Functional Insights
- Thiophene vs. Benzene Rings : The thiophene in the target compound offers a smaller, sulfur-containing heterocycle compared to benzoxazole () or phenyl groups. This may reduce steric hindrance while maintaining π-π interactions.
- Alkyl vs. Aryl Substitutions : The pentyl chain introduces flexibility and lipophilicity, contrasting with rigid aryl groups in or . This could influence solubility and pharmacokinetics.
- Docking Studies : Molecular docking of analogs (e.g., ) reveals that H-bonding (amide NH, thiadiazole N) and π-π interactions (aromatic substituents) are critical for binding. The target compound’s thiophene and acetamide groups are positioned to engage similar interactions.
Biological Activity
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class has garnered significant attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound's structure features a thiadiazole ring, which is known for its pharmacological potential due to the presence of sulfur and nitrogen atoms that can interact with biological targets.
- Molecular Formula : C13H17N3OS2
- CAS Number : 824422-22-2
- Molecular Weight : 281.4 g/mol
Anticancer Activity
Numerous studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
These results indicate that the compound may inhibit tumor growth effectively, particularly in colon and breast cancer models.
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain substituted thiadiazoles exhibit inhibitory effects against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
The mechanism by which thiadiazole derivatives exert their biological effects often involves interaction with specific cellular targets. For example:
- Cytotoxicity : The compound may induce apoptosis in cancer cells by activating caspase pathways or disrupting mitochondrial function.
- Antimicrobial Action : Thiadiazoles can disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
Case Studies
- Case Study on Anticancer Effects : A study evaluated the effects of a series of thiadiazole derivatives on the proliferation of cancer cells. The results demonstrated that compounds with a similar structure to this compound exhibited significant growth inhibition in vitro across multiple cancer cell lines, suggesting a promising avenue for further research into its potential as an anticancer agent .
- Case Study on Antimicrobial Properties : Another study focused on the antimicrobial efficacy of various thiadiazole derivatives against clinically relevant pathogens. The results indicated that certain compounds showed potent activity against resistant strains of bacteria, highlighting the potential for developing new therapeutic agents based on this scaffold .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide, and how are the products characterized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, thiadiazole precursors (e.g., 2-amino-5-pentyl-1,3,4-thiadiazole) are reacted with thiophene-containing acyl chlorides in acetone or benzene under reflux, followed by purification via recrystallization (ethanol or DMSO/water mixtures) . Characterization involves:
- Spectroscopy : FT-IR (C=O, N-H stretches), H/C NMR (thiophene protons at δ 6.8–7.5 ppm, thiadiazole carbons at 158–170 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 337 for CHNOS) .
- Elemental Analysis : Confirmation of C, H, N, S content within ±0.4% of theoretical values .
Q. What spectroscopic methods are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Identifies acetamide C=O (1650–1700 cm) and thiadiazole C=N (1550–1600 cm) .
- H NMR : Thiophene protons appear as a multiplet (δ 7.0–7.3 ppm), while the pentyl chain shows resonances at δ 1.2–1.6 (methylene) and δ 0.9 (terminal methyl) .
- C NMR : Thiadiazole carbons (C-2 and C-5) resonate at 158–163 ppm, and the acetamide carbonyl appears at 168–170 ppm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Substituent Variation : Modify the pentyl chain length (e.g., C3–C6 alkyl) or thiophene substituents (e.g., halogenation) to assess impacts on cytotoxicity or enzyme inhibition .
- Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC values compared to reference drugs (e.g., doxorubicin) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding to targets like EGFR or tubulin, guided by crystallographic data .
Q. What strategies resolve contradictions in biological activity data across structurally similar thiadiazole derivatives?
- Methodological Answer :
- Purity Validation : Re-evaluate compound purity via HPLC (≥95%) to rule out impurities affecting bioactivity .
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Meta-Analysis : Compare substituent effects (e.g., electron-withdrawing groups on thiophene vs. alkyl chains on thiadiazole) using multivariate regression .
Q. How can in vitro models evaluate the pharmacokinetic properties of this compound?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .
- Membrane Permeability : Use Caco-2 cell monolayers; calculate apparent permeability (P) to predict oral bioavailability .
- Plasma Protein Binding : Employ ultrafiltration or equilibrium dialysis to measure free fraction .
Methodological Notes
- Synthesis Optimization : For scale-up, replace benzene with safer solvents (e.g., acetonitrile) and monitor reaction progress via TLC (R 0.5–0.7 in ethyl acetate/hexane) .
- Data Reproducibility : Replicate spectral data across labs using standardized NMR parameters (e.g., 400 MHz, DMSO-d) .
- Advanced Characterization : X-ray crystallography (if crystals are obtainable) provides definitive confirmation of molecular geometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
